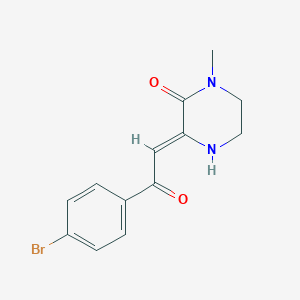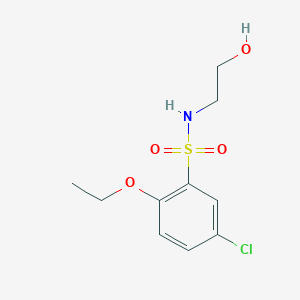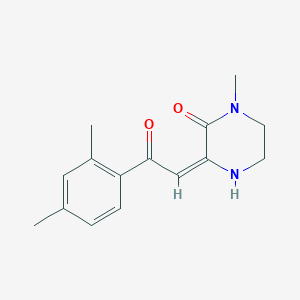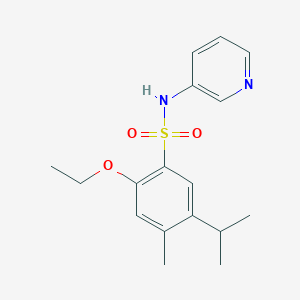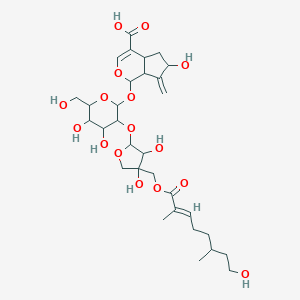
Inerminoside C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inerminoside C is a natural compound that belongs to the group of iridoid glycosides. It is found in the roots of Inula japonica, a plant commonly used in traditional Chinese medicine. In recent years, there has been a growing interest in the potential therapeutic applications of inerminoside C due to its various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Applications De Recherche Scientifique
Role in Obstetrics and Gynecology
In the field of obstetrics and gynecology, research has focused on inositol stereoisomers, particularly myo-inositol (MI) and d-chiro-inositol (DCI), due to their involvement in insulin-dependent processes such as metabolic syndrome and polycystic ovary syndrome (PCOS). Studies have demonstrated that inositol supplementation can positively affect various pathophysiological aspects of disorders related to obstetrics and gynecology, such as improving the treatment of PCOS women and preventing gestational diabetes mellitus (GDM) (Facchinetti et al., 2015).
Insights into Biomedical Science
Inositol's contribution to experimental biological research has been significant. It is used to understand how inositol-containing phospholipids contribute to cellular functions in eukaryotes. This research contrasts with studies in non-experimental spheres that focus on novel correlations in large datasets, thus highlighting the importance of experimental research in advancing our understanding of inositol's roles in cellular communication and signaling (Michell, 2022).
Vitamin C Biosynthesis and Evolutionary Biology
Inositol, particularly myo-inositol, has been explored as a possible substrate for vitamin C (VC) synthesis in metazoans. Research in this area also involves the study of alternative VC synthesis pathways in insects and nematodes, which adds to our understanding of the evolutionary history and industrial production of VC (Duque, Vieira, & Vieira, 2022).
Neuroscience and Psychiatry
The role of inositol in human brain physiology and pathology has been a topic of interest, particularly in the context of psychiatric disorders. Although inositol shows multifaceted neurobiological activities, data on its efficacy in treating psychiatric disorders are still inconclusive, partly due to the heterogeneity of studies. This highlights the need for further research in this area (Concerto et al., 2023).
Metabolic Syndrome in Postmenopausal Women
Myo-inositol, as an insulin-sensitizing substance, has been studied for its potential to improve features of metabolic syndrome in postmenopausal women. Supplementation with myo-inositol has shown improvements in blood pressure, insulin resistance, and lipid profiles, suggesting its reliability as a treatment option in this demographic (Giordano et al., 2011).
Propriétés
Numéro CAS |
160492-62-6 |
|---|---|
Nom du produit |
Inerminoside C |
Formule moléculaire |
C27H33ClN6O5 |
Poids moléculaire |
674.7 g/mol |
Nom IUPAC |
1-[3-[3,4-dihydroxy-4-[[(E)-8-hydroxy-2,6-dimethyloct-2-enoyl]oxymethyl]oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-7-methylidene-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C31H46O16/c1-14(7-8-32)5-4-6-15(2)27(40)43-12-31(41)13-44-30(25(31)37)46-24-23(36)22(35)20(10-33)45-29(24)47-28-21-16(3)19(34)9-17(21)18(11-42-28)26(38)39/h6,11,14,17,19-25,28-30,32-37,41H,3-5,7-10,12-13H2,1-2H3,(H,38,39)/b15-6+ |
Clé InChI |
DXKBUDRBDSPMIW-GIDUJCDVSA-N |
SMILES isomérique |
CC(CC/C=C(\C)/C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
SMILES |
CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
SMILES canonique |
CC(CCC=C(C)C(=O)OCC1(COC(C1O)OC2C(C(C(OC2OC3C4C(CC(C4=C)O)C(=CO3)C(=O)O)CO)O)O)O)CCO |
Synonymes |
2'-O-(5''--O-(8-hydroxy-2,6-dimethyl-2-octenoyl)apiofuranosyl)gardoside inerminoside C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(acetylcarbamothioyl)amino]phenyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B222403.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
![N-[(2,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B222444.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B222452.png)

![8-hydroxy-2-methyl-1-[(E)-non-3-enyl]-4a,7,8,9,9a,9b-hexahydro-3H-cyclopenta[f]chromen-5-one](/img/structure/B222523.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]-5-methylbenzenesulfonamide](/img/structure/B222530.png)

